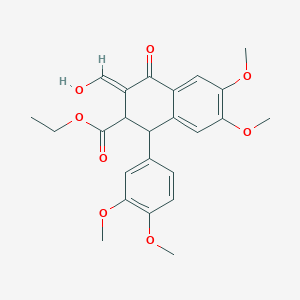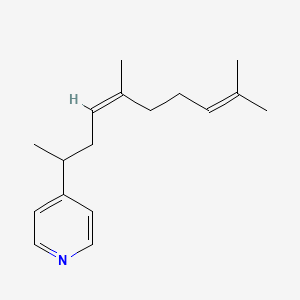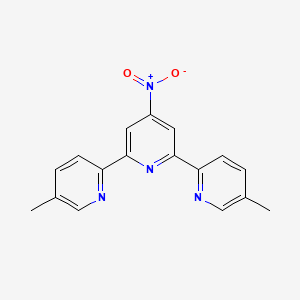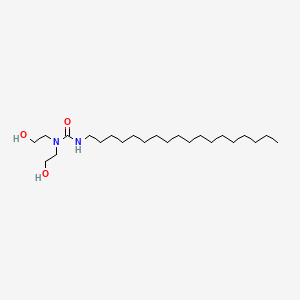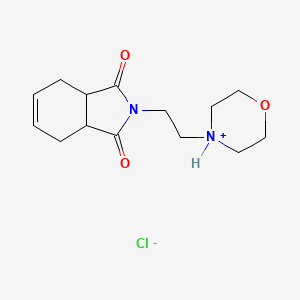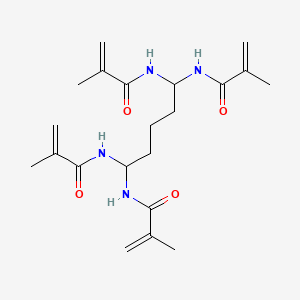
N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide: is a synthetic organic compound with the molecular formula C21H32N4O4. It is known for its unique structure, which includes multiple methacrylamide groups attached to a pentanediylidene backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide typically involves the reaction of 1,5-pentanediamine with methacryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Methacryloyl Chloride: Methacryloyl chloride is prepared by reacting methacrylic acid with thionyl chloride.
Reaction with 1,5-Pentanediamine: The prepared methacryloyl chloride is then reacted with 1,5-pentanediamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide undergoes various chemical reactions, including:
Polymerization: The methacrylamide groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methacrylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Substitution: Derivatives with modified functional groups
科学的研究の応用
Chemistry: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is used in the synthesis of advanced polymers with tailored properties. These polymers are explored for their mechanical strength, thermal stability, and chemical resistance.
Biology: In biological research, this compound is investigated for its potential as a cross-linking agent in the preparation of hydrogels and other biomaterials. These materials are used in tissue engineering and drug delivery systems.
Medicine: The compound’s ability to form biocompatible polymers makes it a candidate for medical applications such as wound dressings, implants, and controlled drug release systems.
Industry: In industrial applications, N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is used in the production of high-performance coatings, adhesives, and sealants .
作用機序
The mechanism of action of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide primarily involves its ability to undergo polymerization and cross-linking reactions. The methacrylamide groups react with initiators to form free radicals, which then propagate to form long polymer chains. These chains can further cross-link to form three-dimensional networks, providing enhanced mechanical and chemical properties. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of free radicals .
類似化合物との比較
N,N’-Methylenebisacrylamide: Similar in structure but with a methylene bridge instead of a pentanediylidene backbone.
N,N’-Ethylenebisacrylamide: Contains an ethylene bridge, leading to different polymerization properties.
N,N’-Hexamethylenebisacrylamide: Features a hexamethylene bridge, providing different mechanical properties in the resulting polymers.
Uniqueness: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is unique due to its pentanediylidene backbone, which offers a balance between flexibility and rigidity in the resulting polymers. This balance makes it suitable for applications requiring both mechanical strength and flexibility .
特性
CAS番号 |
101810-92-8 |
|---|---|
分子式 |
C21H32N4O4 |
分子量 |
404.5 g/mol |
IUPAC名 |
2-methyl-N-[1,5,5-tris(2-methylprop-2-enoylamino)pentyl]prop-2-enamide |
InChI |
InChI=1S/C21H32N4O4/c1-12(2)18(26)22-16(23-19(27)13(3)4)10-9-11-17(24-20(28)14(5)6)25-21(29)15(7)8/h16-17H,1,3,5,7,9-11H2,2,4,6,8H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29) |
InChIキー |
HZCZYBXRDUQHHO-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NC(CCCC(NC(=O)C(=C)C)NC(=O)C(=C)C)NC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


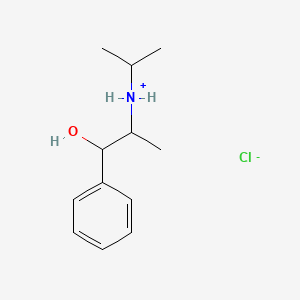
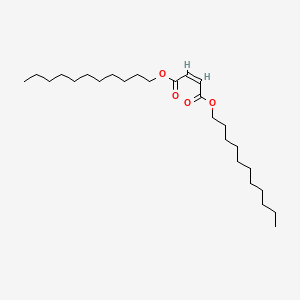
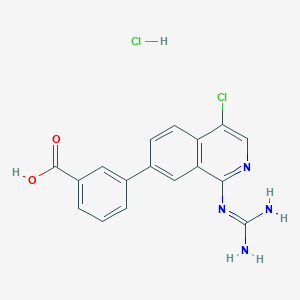
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
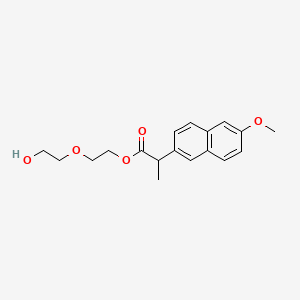
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)


